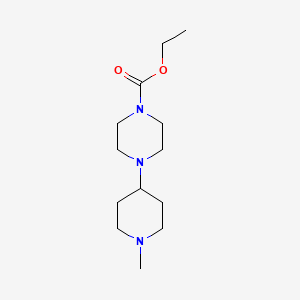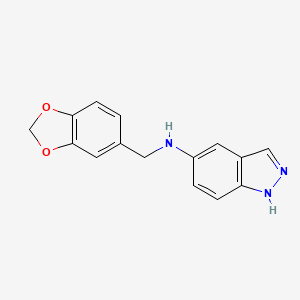![molecular formula C21H31N3O3 B3853743 1-(Diethylamino)-3-[2-methoxy-4-[(pyridin-4-ylmethylamino)methyl]phenoxy]propan-2-ol](/img/structure/B3853743.png)
1-(Diethylamino)-3-[2-methoxy-4-[(pyridin-4-ylmethylamino)methyl]phenoxy]propan-2-ol
Overview
Description
1-(Diethylamino)-3-[2-methoxy-4-[(pyridin-4-ylmethylamino)methyl]phenoxy]propan-2-ol is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diethylamino)-3-[2-methoxy-4-[(pyridin-4-ylmethylamino)methyl]phenoxy]propan-2-ol typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the pyridin-4-ylmethylamine intermediate: This involves the reaction of pyridine with formaldehyde and a suitable amine.
Methoxylation: Introduction of the methoxy group to the aromatic ring.
Coupling reactions: The final step involves coupling the intermediates under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(Diethylamino)-3-[2-methoxy-4-[(pyridin-4-ylmethylamino)methyl]phenoxy]propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
1-(Diethylamino)-3-[2-methoxy-4-[(pyridin-4-ylmethylamino)methyl]phenoxy]propan-2-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential therapeutic properties and as a precursor for drug development.
Biological Research: The compound is used in studies involving enzyme interactions and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-(Diethylamino)-3-[2-methoxy-4-[(pyridin-4-ylmethylamino)methyl]phenoxy]propan-2-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-[(4-methoxyphenylimino)methyl]phenol: This compound shares structural similarities but differs in its functional groups.
Phenylboronic pinacol esters: These compounds have similar applications in drug design but differ in stability and reactivity.
Uniqueness
1-(Diethylamino)-3-[2-methoxy-4-[(pyridin-4-ylmethylamino)methyl]phenoxy]propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.
Properties
IUPAC Name |
1-(diethylamino)-3-[2-methoxy-4-[(pyridin-4-ylmethylamino)methyl]phenoxy]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c1-4-24(5-2)15-19(25)16-27-20-7-6-18(12-21(20)26-3)14-23-13-17-8-10-22-11-9-17/h6-12,19,23,25H,4-5,13-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POAMAMYTFNJXGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(COC1=C(C=C(C=C1)CNCC2=CC=NC=C2)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-3-[(5-methyl-1H-imidazol-2-yl)methyl]quinazolin-4-one](/img/structure/B3853662.png)
![ethyl 4-[(4-fluorobenzyl)amino]-1-piperidinecarboxylate](/img/structure/B3853668.png)

![4-[2-(4-methoxyphenyl)-1-methylethyl]-1-piperazinecarbaldehyde](/img/structure/B3853674.png)
![1-ethyl-N-[2-(4-methoxyphenyl)ethyl]piperidin-4-amine](/img/structure/B3853690.png)

![ethyl 4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]piperidine-1-carboxylate](/img/structure/B3853706.png)

![4-[[2-(Trifluoromethyl)phenyl]methyl]piperazine-1-carbaldehyde](/img/structure/B3853717.png)
![2,2'-[(1,3-benzodioxol-5-ylmethyl)imino]diethanol](/img/structure/B3853724.png)
![3,5-dimethyl-N-({1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopropyl}methyl)-1H-indole-2-carboxamide](/img/structure/B3853756.png)

![2-[4-(4-Phenylcyclohexyl)piperazin-1-yl]ethanol](/img/structure/B3853766.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B3853775.png)
